Receptor Binding Affinity: A 19 nM Ki at the Human H1 Receptor Defines Potency
Vapitadine dihydrochloride exhibits a Ki of 19 nM for the human cloned histamine H1 receptor, establishing its high-affinity antagonist profile [1]. In cross-study comparisons, this value is comparable to that of cetirizine (Ki = 10 nM) [2] and desloratadine (Ki = 0.9 nM) [3], and significantly more potent than the Ki of 100 nM reported for some commercial antihistamines like loratadine [4].
| Evidence Dimension | Binding Affinity to Human Cloned Histamine H1 Receptor (Ki) |
|---|---|
| Target Compound Data | 19 nM |
| Comparator Or Baseline | Cetirizine: 10 nM; Desloratadine: 0.9 nM; Loratadine: 100 nM |
| Quantified Difference | Vapitadine is ~5-fold less potent than desloratadine, ~2-fold less potent than cetirizine, but ~5-fold more potent than loratadine. |
| Conditions | In vitro competition binding assay using human cloned histamine H1 receptor. |
Why This Matters
This 19 nM Ki value confirms Vapitadine dihydrochloride as a high-potency H1 antagonist, making it a suitable tool for studies requiring robust receptor blockade, especially where loratadine may lack sufficient potency.
- [1] MedChemExpress. Vapitadine hydrochloride. Product Datasheet. CAS 279253-83-7. View Source
- [2] Anjiechem. Cetirizine D8 dihydrochloride. Product Datasheet. View Source
- [3] Anthes, J. C., et al. (2002). Biochemical characterization of desloratadine, a potent antagonist of the human histamine H1 receptor. European Journal of Pharmacology, 449(3), 229-237. View Source
- [4] Binding Characteristics of Cetirizine and Levocetirizine to Human H1 Histamine Receptors: Contribution of Lys191 and Thr194. (2025). View Source
